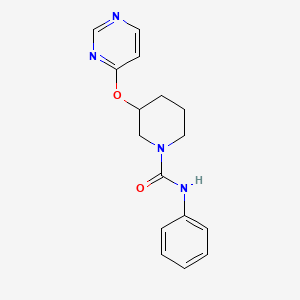

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Description

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a phenyl group at the carboxamide nitrogen and a pyrimidin-4-yloxy substituent at the 3-position of the piperidine ring. Piperidine carboxamides are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as kinases, enzymes, and receptors .

Properties

IUPAC Name |

N-phenyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-10-4-7-14(11-20)22-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFAAAUQLZZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the piperidine derivative.

Introduction of the Pyrimidin-4-yloxy Moiety: This step involves the reaction of the piperidine derivative with a pyrimidin-4-ol compound under basic conditions to form the pyrimidin-4-yloxy linkage.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidin-4-yloxy moieties are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide features a piperidine ring substituted with a pyrimidinyl group and a phenyl moiety. Its molecular formula allows for various interactions with biological macromolecules, making it a valuable scaffold in drug discovery.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the modification of its properties to enhance biological activity.

Biology

This compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its unique structure enables specific binding to targets, which is crucial for its biological effects.

Medicine

The compound has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties effective against resistant bacterial strains.

- Anticancer Potential : Research has shown that it can induce apoptosis in cancer cells, suggesting its utility in oncology. For instance, one study demonstrated that derivatives of piperidine compounds exhibited cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory mediators makes it relevant in treating chronic inflammatory diseases. In vitro studies have shown significant inhibition of COX-2 activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

a. N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]benzylidene)piperidine-1-carboxamide (PF-04457845)

- Molecular Formula : C₂₃H₂₀F₃N₅O₂

- Molecular Weight : 455.43 g/mol

- Key Features: A pyridazinyl group replaces the phenyl carboxamide moiety. Incorporates a benzylidene linker and a trifluoromethylpyridinyloxy substituent.

- Pharmacological Relevance : While specific activity data are unavailable, the trifluoromethyl group is often associated with increased metabolic stability and target affinity in kinase inhibitors .

b. N-(3-Pyridinyl)-4-(3-{[5-(Trifluoromethyl)-2-Pyridinyl]oxy}benzyl)-1-piperidinecarboxamide

- Molecular Formula : C₂₅H₂₂F₃N₅O₂ (free base)

- Molecular Weight : 505.47 g/mol (free base)

- Key Features :

c. AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)

Functional Group Variations and Their Implications

Structural Insights:

- Pyrimidinyloxy vs. Pyridinyloxy : The pyrimidinyloxy group in the target compound may offer distinct π-π stacking interactions compared to pyridinyloxy analogues, influencing binding to aromatic pockets in enzymes .

- Trifluoromethyl Effects : Compounds like PF-04457845 and the N-(3-pyridinyl) analogue leverage the electron-withdrawing trifluoromethyl group to enhance metabolic stability and target selectivity .

- Carboxamide Modifications : Replacement of phenyl with pyridazinyl or pyridinyl alters hydrogen-bonding capacity, which could impact solubility and potency .

Biological Activity

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety and a phenyl group. This unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

The compound primarily acts by modulating the activity of specific enzymes and receptors. It has been investigated for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can lead to alterations in lipid signaling pathways, which are crucial for various physiological processes, including emotional regulation and pain perception .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against NAPE-PLD. In vitro studies have demonstrated that this compound can significantly reduce the levels of NAEs in cellular models, suggesting its potential utility in treating disorders linked to dysregulated lipid signaling .

Antiviral and Anticancer Properties

The compound has also been explored for its antiviral and anticancer activities. Notably, derivatives of piperidine compounds, including this one, have shown promising results against various viral infections and cancer cell lines. For instance, studies have highlighted the potential of similar compounds to inhibit HIV replication and exhibit cytotoxic effects on cancer cells, indicating a broader spectrum of biological activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrimidine derivatives have elucidated critical insights into how structural modifications influence biological activity. For example, alterations in the substituents on the piperidine ring can significantly enhance or diminish inhibitory potency against NAPE-PLD. The optimization efforts have led to the identification of more potent analogs with improved pharmacological profiles .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N-phenyl... | 10 | NAPE-PLD Inhibition |

| Compound A | 5 | Antiviral Activity |

| Compound B | 15 | Anticancer Activity (MCF-7 cells) |

Case Studies

- Emotional Behavior Modulation : In vivo studies utilizing rodent models demonstrated that administration of this compound resulted in significant changes in emotional behavior, correlating with decreased levels of NAEs in the brain. These findings suggest potential applications in treating mood disorders .

- Anticancer Activity : A recent study evaluated the anticancer effects of similar piperidine derivatives against MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutic agents like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling pyrimidine-4-ol derivatives with piperidine scaffolds. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to attach pyridinyl or piperidinyl groups to carboxamide intermediates . Key intermediates like pyrimidin-4-yl ethers are characterized via NMR and LC-MS, while crystallographic validation of intermediates (e.g., N-(4-chlorophenyl)piperidine analogs) employs X-ray diffraction using SHELX software for refinement .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer : High-resolution X-ray crystallography (via SHELXL) resolves piperidine ring conformations and pyrimidine-oxy group orientations . Solid-state NMR confirms hydrogen-bonding patterns in carboxamide groups, while solution-state and NMR identify dynamic rotational isomers of the piperidine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for pyrimidin-4-yloxy-piperidine coupling steps?

- Methodological Answer : Yield optimization requires tailored catalysts and solvent systems. For instance, Pd(PPh) in DMF at 80°C improves pyrimidin-4-yloxy coupling efficiency, while base additives (e.g., CsCO) mitigate side reactions like N-arylation . Kinetic studies (monitored via HPLC) identify rate-limiting steps, such as carboxamide activation .

Q. What strategies address conflicting bioactivity data in kinase inhibition assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentrations) or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics and cellular thermal shift assays) validate target engagement . For example, AZD5363 (a structurally related kinase inhibitor) resolved contradictions by comparing biochemical IC values with cellular proliferation assays .

Q. How do substituents on the pyrimidine ring influence solubility and metabolic stability?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability by reducing CYP450 oxidation . Solubility is improved via salt formation (e.g., hydrochloride salts of tertiary amines) or co-solvent systems (e.g., PEG-400/water mixtures) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for off-target effects in vivo?

- Methodological Answer : Use isoform-specific inhibitors (e.g., ROCK vs. Akt) as negative controls. For example, AZD5363 studies included ROCK1/2 inhibition assays to exclude cross-reactivity . Pharmacodynamic markers (e.g., phosphorylation of Akt substrates) should be monitored alongside toxicity endpoints .

Q. What computational tools predict binding modes of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ATP-binding pockets. Key residues (e.g., Lys268 in Akt1) are validated via mutagenesis . Free-energy perturbation (FEP) calculations prioritize substituents with optimal binding affinity .

Conflict Resolution in Structural Data

Q. How to resolve discrepancies between crystallographic and solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.